(2,3-Dichlorophenyl)(phenyl)methanone
Description
(2,3-Dichlorophenyl)(phenyl)methanone is a benzophenone derivative featuring two aromatic rings: a phenyl group and a 2,3-dichlorophenyl group linked via a ketone bridge. This structure confers unique electronic and steric properties due to the electron-withdrawing chlorine substituents and the planar aromatic system. The compound is of interest in medicinal chemistry and materials science, particularly in the design of receptor ligands and functionalized polymers. Its synthesis typically involves Friedel-Crafts acylation or transition metal-catalyzed coupling reactions, though specific protocols vary based on substituent complexity .
Structure
3D Structure
Properties
IUPAC Name |
(2,3-dichlorophenyl)-phenylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Cl2O/c14-11-8-4-7-10(12(11)15)13(16)9-5-2-1-3-6-9/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLUFBDIRFJGKLY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=C(C(=CC=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Cl2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30619149 | |
| Record name | (2,3-Dichlorophenyl)(phenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30619149 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
189400-20-2 | |
| Record name | (2,3-Dichlorophenyl)(phenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30619149 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares (2,3-Dichlorophenyl)(phenyl)methanone with structurally related compounds, focusing on substituent effects, physicochemical properties, and synthetic methodologies.
Table 1: Key Structural and Physicochemical Comparisons
*Calculated based on molecular formula C₁₃H₈Cl₂O.
Structural and Electronic Effects
- Chlorine vs.
- Heterocyclic Modifications : Replacement of a phenyl ring with pyridine () introduces a hydrogen-bond acceptor, while piperidine () adds basicity, influencing solubility and receptor binding .
- Functional Group Additions: Hydroxy and methyl groups in 1-(2,3-Dichloro-4-hydroxy-6-methylphenyl)ethanone () enhance polarity and hydrogen-bonding capacity, contrasting with the target compound’s lipophilic profile .
Physicochemical Properties
- Solubility : The target compound’s lipophilicity limits aqueous solubility, whereas morpholine- or piperazine-containing analogs () exhibit improved solubility in polar solvents .
- Melting Points: Piperazine derivatives (e.g., A-15, mp 156–158°C) have higher melting points than non-polar analogs, reflecting crystalline stability from hydrogen-bonding networks .
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